Pyrrolo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
Pyrrolo[1,2-b]pyridazine-6-carboxamide is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridazine ring, with a carboxamide group at the 6-position. The presence of nitrogen atoms in the ring system imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-b]pyridazine-6-carboxamide typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation or ultrasonication can enhance reaction rates and yields. The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as phosphines .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Pyrrolo[1,2-b]pyridazine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of pyrrolo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. It may also interact with DNA or RNA, affecting gene expression and protein synthesis. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.
Pyrrolo[1,2-a]pyrazine: A compound with a pyrrole ring fused to a pyrazine ring.
Comparison: Pyrrolo[1,2-b]pyridazine-6-carboxamide is unique due to its specific ring fusion and the presence of a carboxamide group. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, pyridazine and pyridazinone are known for their antimicrobial and anticancer activities, but the addition of the pyrrole ring in this compound enhances its potential as a kinase inhibitor and its interactions with nucleic acids .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
pyrrolo[1,2-b]pyridazine-6-carboxamide |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-4-7-2-1-3-10-11(7)5-6/h1-5H,(H2,9,12) |
InChI Key |
YEMWTWPDAVORFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2N=C1)C(=O)N |
Origin of Product |
United States |
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